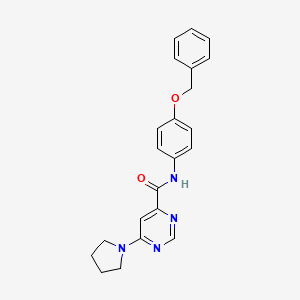

N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with a pyrrolidinyl group and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

Synthesis of the pyrimidine ring: The 4-(benzyloxy)benzaldehyde is then reacted with guanidine hydrochloride in the presence of a base such as sodium methoxide to form 4-(benzyloxy)phenylpyrimidine.

Introduction of the pyrrolidinyl group: The 4-(benzyloxy)phenylpyrimidine is then reacted with pyrrolidine in the presence of a suitable catalyst to introduce the pyrrolidinyl group at the 6-position of the pyrimidine ring.

Formation of the carboxamide group: Finally, the compound is treated with an appropriate carboxylating agent, such as carbonyldiimidazole, to form the carboxamide group at the 4-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high yield.

化学反应分析

Hydrolysis of Benzyloxy Group

The benzyl ether group undergoes hydrolysis under acidic or catalytic conditions:

This reaction is critical for generating pharmacologically active metabolites or intermediates for further derivatization.

Substitution at Pyrimidine Ring

The pyrimidine ring undergoes nucleophilic substitution at the 6-position (activated by electron-withdrawing carboxamide):

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Amines (e.g., pyrrolidine) | Microwave irradiation, DMF | Replacement of leaving groups (e.g., Cl) with amines | Key step in synthesizing target compound |

| Thiols | Base-mediated, RT | Thioether derivatives | Enhances solubility/bioactivity |

The pyrrolidine substituent at C6 can be further modified via alkylation or acylation .

Carboxamide Reactivity

The carboxamide group participates in hydrolysis and coupling reactions:

| Reaction | Conditions | Outcome |

|---|---|---|

| Acidic hydrolysis | HCl (6N), reflux | Conversion to carboxylic acid |

| Amide coupling | EDC/HOBt, DCM | Formation of new amide bonds |

Hydrolysis of the carboxamide is less common due to steric hindrance from the adjacent pyrimidine ring.

Hydrogenolysis of Benzyl Group

Catalytic hydrogenation selectively removes the benzyl protecting group:

Conditions :

This method preserves the pyrimidine and pyrrolidine moieties while enabling access to hydroxylated intermediates .

Stability Under Thermal and Oxidative Conditions

The compound demonstrates moderate thermal stability but is sensitive to strong oxidizers:

| Condition | Effect |

|---|---|

| Heating (>200°C) | Partial decomposition |

| H₂O₂/Ozone | Oxidation of pyrrolidine to nitroxide |

These properties inform storage and handling protocols.

Key Mechanistic Insights

科学研究应用

Antibacterial Properties

Recent studies have indicated that compounds similar to N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exhibit significant antibacterial activity. For instance, derivatives containing pyrrole structures have shown potent effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis . The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.125 to 12.5 µg/mL, demonstrating their superior efficacy compared to standard antibiotics like vancomycin and ciprofloxacin .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Research focusing on pyrimidine derivatives revealed that they can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . For example, certain derivatives were found to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simpler precursors . These reactions are advantageous due to their ability to produce high yields and purities while minimizing the number of steps involved.

Chemical Modifications

Chemical modifications of the core structure can enhance the biological activity of the compound. For instance, substituting different functional groups on the pyrimidine ring or altering the benzyloxy moiety can lead to improved potency and selectivity against specific biological targets .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various bacterial strains. One study reported an MIC of 8 ng/mL against MRSE, significantly outperforming traditional antibiotics . These findings underscore the compound's potential as a lead candidate for developing new antibacterial agents.

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis has been conducted to understand how structural variations affect biological activity. The presence of specific substituents on the phenyl ring was found to correlate with increased antibacterial potency, providing insights for future drug design efforts .

作用机制

The mechanism of action of N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and pyrrolidinyl group play crucial roles in binding to the active site of the target, while the pyrimidine ring provides structural stability. This interaction can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects.

相似化合物的比较

Similar Compounds

N-(4-(methoxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Similar structure but with a methoxy group instead of a benzyloxy group.

N-(4-(ethoxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Similar structure but with an ethoxy group instead of a benzyloxy group.

N-(4-(fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Similar structure but with a fluorophenyl group instead of a benzyloxy group.

Uniqueness

N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unique due to the presence of the benzyloxy group, which can enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.

生物活性

N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, with CAS number 1909584-47-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C22H22N4O2

- Molecular Weight : 374.4 g/mol

- Structure : The compound features a pyrimidine core substituted with a benzyloxy group and a pyrrolidine moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

- Mitogen Activated Protein Kinase (MAPK) Pathway : This pathway plays a significant role in cell signaling related to growth and differentiation. Inhibitors targeting this pathway have shown promise in cancer treatment by blocking tumorigenesis and cancer progression .

- PD-1/PD-L1 Interaction : Compounds that disrupt the PD-1/PD-L1 pathway can enhance T-cell activity against tumors, making them valuable in immunotherapy .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of pyrimidine compounds can inhibit cancer cell proliferation effectively. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .

Antibacterial Activity

This compound has also been assessed for antibacterial properties. Studies on similar pyrrole derivatives revealed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting a potential for development as an antibacterial agent .

Study 1: MAPK Inhibition

In a study focused on MEK inhibitors, derivatives similar to this compound were synthesized and screened for their ability to inhibit the MEK1 enzyme. The most potent compound showed an IC50 of 91 nM, indicating strong inhibition of the MAPK pathway and potential utility in treating cancers resistant to conventional therapies .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial activity of pyrrole benzamide derivatives. The study found that certain derivatives exhibited potent activity against Gram-positive bacteria with MIC values as low as 11 nM, highlighting their potential as new antibacterial agents .

Data Tables

| Biological Activity | Tested Compound | IC50 | MIC (μg/mL) | Target |

|---|---|---|---|---|

| MEK Inhibition | N-(benzyloxy)... | 91 nM | - | MEK1 |

| Antibacterial Activity | Pyrrole Derivative | - | 3.12 - 12.5 | S. aureus |

| Anticancer Activity | Similar Derivative | Low μM | - | Various |

属性

IUPAC Name |

N-(4-phenylmethoxyphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c27-22(20-14-21(24-16-23-20)26-12-4-5-13-26)25-18-8-10-19(11-9-18)28-15-17-6-2-1-3-7-17/h1-3,6-11,14,16H,4-5,12-13,15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSRGDUOWGCUDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。